N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Pharmaceutical Compositions
N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide derivatives are used in pharmaceutical compositions. These compositions can be enhanced with the addition of salts or solvates, as found in a study by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) (ジュリアン・ジョヴァンニーニ et al., 2005).
Synthesis of Derivatives
K. Bhushan et al. (1975) explored the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines as amplifiers of phleomycin, providing insights into the chemical synthesis of related compounds (Bhushan et al., 1975).
Antimicrobial Nano-Materials
The antimicrobial properties of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were investigated by B. Mokhtari and K. Pourabdollah (2013), highlighting their effectiveness against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).
Drug-Likeness and Receptor Binding
A study on 2-aminopyrimidines by B. Sadek et al. (2014) provided insights into their binding affinity to human histamine receptors, relevant to the chemical structure of the compound (Sadek et al., 2014).
Antimicrobial Activities of Derivatives
Research by A. Hossan et al. (2012) focused on the synthesis of pyrimidinone and oxazinone derivatives with antimicrobial properties, highlighting the potential of such compounds in medical applications (Hossan et al., 2012).
Redox Derivatives
V. Sen' et al. (2014) studied the synthesis and structure of redox derivatives of related compounds, contributing to the understanding of their chemical properties (Sen' et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10-15-6-5-13(17-10)21-12-4-3-7-18(9-12)14(20)8-16-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMREHJRYUASSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.